2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde
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Overview
Description
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a bromine atom and an imidazole ring attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 6-(1H-imidazol-1-yl)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation: The major product is 2-Bromo-6-(1H-imidazol-1-yl)benzoic acid.
Reduction: The major product is 2-Bromo-6-(1H-imidazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole moiety.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1H-imidazol-1-yl)benzoic acid
- 2-Bromo-6-(1H-imidazol-1-yl)benzyl alcohol
- 6-(1H-imidazol-1-yl)benzaldehyde
Uniqueness
2-Bromo-6-(1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and an imidazole ring on the benzaldehyde coreThe bromine atom provides a site for further functionalization, while the imidazole ring offers biological activity and the ability to interact with various molecular targets .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-6-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H |
InChI Key |
OLYNJHGDUVKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=CN=C2 |
Origin of Product |
United States |
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